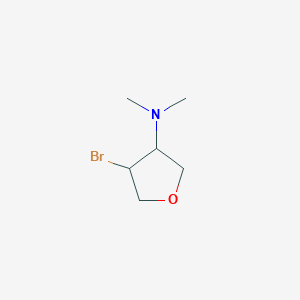

4-bromo-N,N-dimethyloxolan-3-amine

Description

Contextualization of Tetrahydrofuran (B95107) and Amine Derivatives in Organic Chemistry

The tetrahydrofuran (THF) ring is a fundamental heterocyclic motif present in a wide array of natural products, including lignans, acetogenins, and polyketides. chemicalbook.com As a saturated five-membered cyclic ether, its structure provides a versatile scaffold in synthetic organic chemistry. THF and its derivatives are not only used as solvents but also as integral building blocks for more complex molecular architectures. acs.orgbeilstein-journals.org The utility of THF is often enhanced through functionalization, allowing for the introduction of various substituents that can modulate the molecule's physical and chemical properties.

Amine derivatives, characterized by the presence of a nitrogen atom, are another cornerstone of organic chemistry. Their basicity and nucleophilicity make them crucial functional groups in a vast number of organic reactions and biologically active molecules. The incorporation of an amine group into a molecule can significantly influence its pharmacological and physiological properties.

Significance of Halogenated Compounds in Synthetic Methodology

Halogenated organic compounds are of paramount importance in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecules. The introduction of a halogen atom, such as bromine, into an organic framework provides a reactive handle for a variety of transformations. These transformations include nucleophilic substitution, elimination, and organometallic coupling reactions. The carbon-bromine bond, in particular, is sufficiently reactive to participate in these reactions while generally being stable enough to be carried through multi-step synthetic sequences. The strategic placement of a bromine atom on a molecule can therefore unlock numerous synthetic pathways.

Scope and Objectives of Research on 4-bromo-N,N-dimethyloxolan-3-amine

The chemical compound this compound combines three key functional groups: a tetrahydrofuran ring, a tertiary amine, and a bromine atom. While extensive research on this specific molecule is not widely published, its structure suggests significant potential as a synthetic intermediate. The primary objectives of investigating this compound would be to explore its synthesis, characterize its physicochemical properties, and elucidate its reactivity. Understanding the interplay of the functional groups within this molecule could provide valuable insights for the design of novel synthetic strategies and the creation of new chemical entities with potential applications in medicinal chemistry and materials science. The racemic form, rac-(3R,4S)-4-bromo-N,N-dimethyloxolan-3-amine, is noted as a laboratory chemical for research purposes. enamine.net

Chemical and Physical Properties

The properties of this compound are determined by its constituent functional groups. The data presented here is a combination of available information and predicted values based on its structure.

| Property | Value |

|---|---|

| Molecular Formula | C6H12BrNO |

| Molecular Weight | 194.07 g/mol |

| Appearance | Not available |

| Boiling Point | Predicted: ~200-220 °C |

| Melting Point | Not available |

| Solubility | Likely soluble in organic solvents |

Synthesis and Reactivity

One potential approach involves the bromination of a suitable precursor, such as N,N-dimethyloxolan-3-amine. This could be achieved using a variety of brominating agents. Another strategy could involve the amination of a dibromo-oxolane derivative.

The reactivity of this compound is expected to be dictated by the bromine and amine functionalities. The bromine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The tertiary amine at the 3-position can act as a base or a nucleophile and can also direct reactions at adjacent positions.

Spectroscopic Data

While specific spectroscopic data for this compound is not published, predicted spectral characteristics can be inferred.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| 1H NMR | Signals corresponding to the protons on the tetrahydrofuran ring, with chemical shifts influenced by the adjacent bromine and amine groups. A singlet for the N,N-dimethyl protons. |

| 13C NMR | Four distinct signals for the tetrahydrofuran ring carbons and a signal for the N,N-dimethyl carbons. The carbon bearing the bromine atom would be shifted downfield. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br). |

| Infrared (IR) Spectroscopy | C-N stretching vibrations, C-O-C stretching of the ether, and C-Br stretching bands. |

Research Findings and Potential Applications

Direct research on this compound is limited. However, the structural motifs it contains are of significant interest in medicinal chemistry. Functionalized tetrahydrofurans are present in numerous biologically active compounds, and the introduction of an amino group can enhance pharmacological properties. The bromo-substituent provides a handle for further chemical modification, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents. For instance, related functionalized tetrahydrofuran derivatives have been investigated for their potential as inhibitors of various enzymes.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIYJJBRNZEKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromo N,n Dimethyloxolan 3 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 4-bromo-N,N-dimethyloxolan-3-amine involves dissecting the molecule into simpler, more readily available precursors. This analysis highlights three critical bond disconnections: the carbon-bromine bond, the carbon-nitrogen bond of the dimethylamine (B145610) group, and the bonds forming the oxolane ring itself.

Formation of the Oxolane Core

The construction of the oxolane, or tetrahydrofuran (B95107), ring is a fundamental step. Various methods exist for forming this five-membered cyclic ether. One common strategy involves the intramolecular cyclization of a diol or a halo-alcohol. nih.gov For instance, a suitably substituted butane-1,4-diol derivative could undergo dehydration to form the oxolane ring. Alternatively, methods like the intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon bearing a leaving group within the same molecule, can be employed. nih.gov The synthesis of functionalized oxolanes can also be achieved through cycloadditions or ring-expansion reactions of smaller heterocycles like oxiranes. rsc.orgbeilstein-journals.org

| Precursor Type | Reaction | Key Reagents |

| Diol | Intramolecular Dehydration | Acid catalyst |

| Halo-alcohol | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH, KH) |

| Alkene | Dihydroxylation followed by cyclization | OsO4, then acid |

| Epoxide | Ring expansion | Lewis or Brønsted acid |

Introduction of the Dimethylamine Functionality

The introduction of the N,N-dimethylamine group onto the oxolane skeleton is another key transformation. rsc.orgwikipedia.org A common method involves the reductive amination of a ketone precursor. In this case, a 4-bromooxolan-3-one would be treated with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. youtube.com This approach directly forms the desired carbon-nitrogen bond. Alternatively, the dimethylamine group could be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) at the C-3 position of the oxolane ring by dimethylamine. rsc.org

| Precursor | Reaction | Key Reagents |

| 4-bromooxolan-3-one | Reductive Amination | Dimethylamine, NaBH3CN |

| 3-hydroxy-4-bromooxolane | Nucleophilic Substitution (via activation) | TsCl, pyridine, then Dimethylamine |

Selective Bromination of the Oxolane Skeleton

The final key step is the selective introduction of a bromine atom at the C-4 position of the N,N-dimethyloxolan-3-amine core. The regioselectivity of this halogenation is crucial. Bromination of activated aromatic compounds is a well-established process, often utilizing reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or radical initiator. organic-chemistry.orggla.ac.ukresearchgate.net For an aliphatic ether like the oxolane ring, the bromination would likely proceed via a radical mechanism or by electrophilic attack on an enol or enolate derivative of a precursor ketone. The specific conditions would need to be carefully controlled to favor bromination at the C-4 position over other possible sites. The use of specific brominating agents like pyridinium (B92312) hydrobromide perbromide can offer enhanced selectivity in certain systems. google.com

| Substrate | Brominating Agent | Conditions |

| N,N-dimethyloxolan-3-amine | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light |

| 3-aminooxolane precursor | Bromine in acetic acid | May require protection of the amine |

| Oxolan-3-one precursor | Electrophilic bromination | Br2, acid or base catalyst |

Stereoselective Synthesis Approaches

Achieving a specific stereoisomer of this compound necessitates the use of stereoselective synthetic methods. This is particularly important as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure.

Chiral Auxiliary and Chiral Catalyst Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgwiley-vch.de In the context of synthesizing our target molecule, a chiral auxiliary could be incorporated into one of the precursors to influence the stereochemical outcome of a key bond-forming step, such as the formation of the oxolane ring or the introduction of a functional group. tandfonline.com After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. wikipedia.org

Alternatively, chiral catalysts can be employed to achieve enantioselective transformations. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, a chiral Lewis acid could be used to catalyze a diastereoselective cycloaddition to form the oxolane ring, or a chiral reducing agent could be used for the stereoselective reduction of a ketone precursor.

Enantioselective Syntheses

The creation of specific enantiomers of this compound is crucial for various applications. While direct enantioselective synthesis of this specific compound is not extensively documented in publicly available literature, analogous strategies for the asymmetric synthesis of substituted tetrahydrofurans and the enantioselective introduction of functionalities can be considered. The commercial availability of specific stereoisomers, such as (3R,4S)-4-bromo-N,N-dimethyloxolan-3-amine, suggests that such syntheses are feasible. enaminestore.com

One plausible approach involves the stereoselective bromination of a chiral precursor, such as an enantiomerically pure N,N-dimethyloxolan-3-amine. This precursor could potentially be synthesized from commercially available starting materials like N,3-dimethyloxolan-3-amine hydrochloride. enaminestore.com Asymmetric synthesis of substituted tetrahydrofurans often relies on intramolecular cyclization of chiral precursors, such as hydroxy alkenes, or through catalytic asymmetric reactions. nih.gov For instance, methods involving chiral catalysts, such as those based on transition metals or organocatalysts, can be employed to achieve high enantioselectivity in the formation of the tetrahydrofuran ring or in the subsequent functionalization steps. rsc.org

Another potential route is the diastereoselective bromination of a chiral substrate where the existing stereocenter directs the approach of the brominating agent. For example, stereoselective bromination of N-acyl oxazolidinones has been shown to proceed with high diastereoselectivity. renyi.hu A similar strategy could be envisioned for a suitably protected derivative of N,N-dimethyloxolan-3-amine.

Table 1: Hypothetical Enantioselective Bromination of a Chiral Precursor This table presents a hypothetical reaction based on established principles of asymmetric synthesis.

| Starting Material | Brominating Agent | Chiral Catalyst/Auxiliary | Solvent | Temperature (°C) | Diastereomeric/Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| (S)-N,N-dimethyloxolan-3-amine | N-Bromosuccinimide (NBS) | Proline-based organocatalyst | CH2Cl2 | -20 | >90 (de) |

| Racemic N,N-dimethyloxolan-3-amine | N-Bromosuccinimide (NBS) | Chiral Phase-Transfer Catalyst | Toluene/H2O | 0 | >95 (ee) |

Advanced Synthetic Transformations

Once synthesized, this compound serves as a versatile building block for further molecular elaboration through a variety of advanced organic transformations.

Metal-Catalyzed Coupling Reactions for Further Derivatization

The bromine atom on the oxolane ring is a key functional handle for participating in a wide range of metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. While specific examples for this compound are not prevalent in the literature, the reactivity can be inferred from studies on other bromo-substituted heterocyclic systems. nih.govbeilstein-journals.org

Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly powerful for this purpose. For instance, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups at the 4-position. Similarly, a Sonogashira coupling would allow for the introduction of alkyne moieties. beilstein-journals.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the coupling of alkyl halides. acs.orgacs.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions This table illustrates potential derivatizations based on established cross-coupling methodologies.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 4-Aryl-N,N-dimethyloxolan-3-amine |

| Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 4-Alkenyl-N,N-dimethyloxolan-3-amine |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N | THF | 4-Alkynyl-N,N-dimethyloxolan-3-amine |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 4-(Amino)-N,N-dimethyloxolan-3-amine |

Organocatalytic Bromination Protocols

The synthesis of this compound could potentially be achieved through an organocatalytic bromination of the parent amine, N,N-dimethyloxolan-3-amine. Organocatalysis offers a metal-free alternative for electrophilic bromination reactions, often proceeding under mild conditions with high selectivity. rsc.org

Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can induce enantioselectivity in the bromination of various substrates. rsc.org While direct application to N,N-dimethyloxolan-3-amine is not reported, the principles of organocatalytic bromination are well-established. For example, the reaction of an enamine derived from a ketone with a brominating agent in the presence of a chiral acid can lead to enantiomerically enriched α-bromo ketones. A similar strategy could be adapted for the bromination of the tetrahydrofuran ring. Furthermore, recent studies have shown that carbon tetrabromide (CBr4) can act as a catalyst for certain transformations, although its direct application in this specific bromination is yet to be explored. figshare.comnih.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of heterocyclic scaffolds like substituted tetrahydrofurans. nih.govscispace.commdpi.com A hypothetical MCR to construct the this compound framework could involve the reaction of an aldehyde, an amine, a bromide source, and a component that provides the oxolane backbone in a one-pot process.

For instance, a Prins-type cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol, could be adapted. scispace.com By incorporating an amine and a bromide source into the reaction, it might be possible to assemble the target molecule directly. The development of such a multi-component reaction would represent a significant advancement in the synthesis of this and related compounds.

Chemical Reactivity and Reaction Mechanisms of 4 Bromo N,n Dimethyloxolan 3 Amine

Mechanistic Investigations of Bromination and Dehydrobromination

The formation of 4-bromo-N,N-dimethyloxolan-3-amine would likely involve the bromination of a suitable precursor, such as N,N-dimethyloxolan-3-amine. The mechanisms of such bromination reactions, as well as the subsequent dehydrobromination, can proceed through either electrophilic or radical pathways, depending on the reaction conditions.

The direct electrophilic bromination of the tetrahydrofuran (B95107) ring is not a common transformation due to the electron-donating nature of the ether oxygen being insufficient to activate the ring towards electrophilic attack by Br₂. However, the bromination of the precursor, N,N-dimethyloxolan-3-amine, could be achieved through electrophilic addition to an enamine intermediate formed under specific conditions.

Alternatively, a more plausible route to a related bromo-oxolane involves the electrophilic bromination of a precursor where the oxolane ring is activated. For instance, the bromination of tetrahydrofuran itself can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com In this analogous reaction, the Lewis acid coordinates to the oxygen atom of the tetrahydrofuran ring, which activates the ring for electrophilic attack. The bromine molecule then attacks the activated carbon, typically at the 2-position, to yield 2-bromotetrahydrofuran (B52489). smolecule.com A similar strategy could potentially be adapted for the bromination of a suitably protected oxolan-3-amine derivative.

A common method for the para-bromination of aromatic amines involves the use of reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone. researchgate.net This reagent provides a source of electrophilic bromine and allows for the monobromination of anilines in high yields without the need for protecting the amino group. researchgate.net While not directly applicable to the aliphatic oxolane ring, this highlights a method for selective bromination in the presence of an amine.

Table 1: Analogous Electrophilic Bromination Reactions

| Substrate | Reagent | Product | Reference |

| Tetrahydrofuran | Br₂ / FeBr₃ | 2-Bromotetrahydrofuran | smolecule.com |

| N,N-Dimethylaniline | Br₂ in Acetic Acid | 4-Bromo-N,N-dimethylaniline | prepchem.com |

| Aromatic Amines | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | para-Bromo Aromatic Amines | researchgate.net |

This table presents data for analogous reactions, as specific data for the electrophilic bromination leading to this compound is not available in the searched literature.

Radical bromination is a more probable pathway for the introduction of a bromine atom at the C-4 position of the N,N-dimethyloxolan-3-amine precursor. This type of reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and often employs N-bromosuccinimide (NBS) as the bromine source.

The mechanism proceeds via a chain reaction:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the Br-Br bond by UV light generates initial radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the carbon skeleton of the oxolane ring, forming a carbon-centered radical and HBr. This radical then reacts with a bromine source (e.g., Br₂ or NBS) to form the bromo-substituted product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

In the context of N,N-dimethyloxolan-3-amine, the radical would preferentially form at the most stabilized position. The presence of the ether oxygen can stabilize an adjacent radical through resonance. However, the precise regioselectivity would depend on the interplay of electronic and steric factors. Studies on the bromination of pyrrole (B145914) derivatives with NBS and AIBN have shown that bromination can occur at the methyl groups attached to the ring, highlighting the feasibility of radical bromination on substituted heterocycles. buketov.edu.kz

Table 2: Analogous Radical Bromination Conditions

| Substrate | Brominating Agent | Initiator | Solvent | Product | Reference |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | buketov.edu.kz |

| General Alkanes | N-Bromosuccinimide (NBS) | Light or Peroxides | CCl₄ | Bromoalkanes | General Textbook Knowledge |

This table presents data for analogous reactions, as specific data for the radical bromination leading to this compound is not available in the searched literature.

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom at the C-4 position of this compound is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ion. The reactivity in these reactions is influenced by the nature of the nucleophile, the solvent, and the steric environment around the reaction center. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. Given that the bromine is on a secondary carbon within a five-membered ring, both pathways are plausible, and the operative mechanism may depend on the specific reaction conditions.

Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and cyanides, can be used to form new carbon-carbon bonds at the C-4 position. For example, the reaction with a Grignard reagent (R-MgBr) would lead to the formation of a 4-alkyl-N,N-dimethyloxolan-3-amine.

The formation of a Grignard reagent from 4-bromooxolan-3-ol (B3250729) by reacting it with magnesium metal in an ethereal solvent is a known transformation. This resulting organometallic species can then react with various electrophiles. A similar approach could be envisioned for this compound, although the basicity of the dimethylamino group might require protection or specific reaction conditions to avoid side reactions.

Table 3: Examples of Nucleophilic Substitution with Carbon Nucleophiles on Analogous Bromoalkanes

| Substrate | Nucleophile | Product Type | General Reaction |

| 2-Bromobutane | CH₃CH₂MgBr (Grignard) | Alkylated alkane | C-C bond formation |

| Bromoethane | NaCN | Nitrile | C-C bond formation |

| 3-Bromotetrahydrofuran | Aryl boronic acids (Suzuki Coupling) | Arylated tetrahydrofuran | C-C bond formation |

This table presents generalized data for analogous reactions, as specific data for this compound is not available in the searched literature.

A wide range of heteroatom-based nucleophiles can displace the bromide ion. These include alkoxides (RO⁻), hydroxides (OH⁻), amines (RNH₂), and thiolates (RS⁻). These reactions would lead to the formation of ethers, alcohols, amines, and thioethers, respectively.

For instance, the reaction of 2-bromotetrahydrofuran with amines leads to the formation of N-substituted tetrahydrofurans. smolecule.com Similarly, the bromine atom in this compound would be expected to undergo substitution with various amines to yield diamino-substituted oxolane derivatives. The intramolecular reaction of the neighboring dimethylamino group could also occur under certain conditions, potentially leading to the formation of a bicyclic aziridinium (B1262131) ion intermediate, which would then be attacked by an external nucleophile.

Table 4: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles on Analogous Bromoalkanes

| Substrate | Nucleophile | Product Type | General Reaction |

| 2-Bromotetrahydrofuran | Amines | N-substituted tetrahydrofuran | C-N bond formation |

| Bromoethane | Sodium ethoxide | Diethyl ether | C-O bond formation |

| 1-Bromobutane | Sodium hydrosulfide | Butanethiol | C-S bond formation |

This table presents generalized data for analogous reactions, as specific data for this compound is not available in the searched literature.

Reactions of the Dimethylamine (B145610) Group

The tertiary dimethylamine group in this compound imparts basic and nucleophilic character to the molecule.

Salt Formation: As a base, the dimethylamino group will readily react with acids to form the corresponding ammonium (B1175870) salts. libretexts.org This is a fundamental reaction of amines and can be used for purification or to modify the solubility of the compound.

Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with alkyl halides in an alkylation reaction to form a quaternary ammonium salt. libretexts.org This reaction, known as quaternization, would introduce a positive charge on the nitrogen atom.

Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. britannica.com This transformation converts the neutral amine into a polar N-oxide functional group.

Hofmann Elimination: If the dimethylamino group is converted into a quaternary ammonium salt (e.g., by methylation with methyl iodide), it can act as a good leaving group in an elimination reaction known as the Hofmann elimination. libretexts.org Treatment with a strong base, such as silver oxide, would lead to the formation of an alkene through an E2 mechanism. The regioselectivity of this elimination typically favors the formation of the less substituted alkene (Hofmann's rule). libretexts.org

Table 5: General Reactions of the Dimethylamine Group

| Reaction Type | Reagent | Product Type |

| Salt Formation | HCl, H₂SO₄, etc. | Ammonium Salt |

| Alkylation (Quaternization) | CH₃I | Quaternary Ammonium Salt |

| Oxidation | H₂O₂ | N-oxide |

| Hofmann Elimination (from Quaternary Salt) | Ag₂O, heat | Alkene |

This table presents general reactions of tertiary amines, as specific data for this compound is not available in the searched literature.

Derivatization and Functional Group Interconversions

Functional group interconversion (FGI) involves the transformation of one functional group into another, a cornerstone of synthetic planning. wikipedia.orgias.ac.in this compound possesses two highly reactive sites for such transformations: the nucleophilic tertiary amine and the electrophilic carbon bearing the bromine atom, which is a good leaving group. wikipedia.org

The tertiary amine allows for straightforward derivatization. It can be protonated by acids to form ammonium salts or alkylated by electrophiles to yield quaternary ammonium salts. This quaternization is a common reaction for tertiary amines and can be used to introduce a positive charge or modify the steric and electronic properties of the molecule.

The secondary alkyl bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. Given that bromide is a good leaving group, a wide array of nucleophiles can displace it. sinica.edu.tw For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with sodium azide (B81097) would produce an alkyl azide, a precursor that can be readily reduced to a primary amine. This highlights the potential of the compound as a precursor for more complex, polysubstituted tetrahydrofurans. chemrxiv.orgnih.gov Elimination of hydrogen bromide (HBr) would lead to the formation of an unsaturated oxolane, N,N-dimethyloxol-3-en-3-amine or N,N-dimethyloxol-4-en-3-amine, depending on the reaction conditions and the base used.

The interplay between the amine and the bromide can also lead to intramolecular reactions. For instance, under certain conditions, the nitrogen atom could potentially displace the bromide to form a bicyclic aziridinium ion, which would be a highly reactive intermediate for further transformations.

Table 1: Potential Derivatization and Functional Group Interconversion Reactions

| Reaction Type | Reagent(s) | Product Type |

| Amine Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| Nucleophilic Substitution (Sₙ2) | NaCN, NaN₃, R-SNa | Nitrile, Azide, Thioether |

| Elimination (E2) | Strong, non-nucleophilic base | Alkenyl-oxolane |

| Intramolecular Cyclization | Heat or catalyst | Bicyclic Aziridinium Intermediate |

Role in Catalytic Processes

While no specific catalytic applications of this compound have been documented, its structure suggests several potential roles in catalysis. Tertiary amines are widely employed as basic or nucleophilic catalysts in a variety of organic transformations. The lone pair of electrons on the nitrogen atom can act as a Brønsted base to deprotonate substrates or as a Lewis base to activate reagents.

Furthermore, the amine can serve as a ligand in transition metal catalysis. The nitrogen atom can coordinate to metal centers (e.g., palladium, rhodium, iridium), influencing the metal's electronic properties and steric environment, thereby controlling the selectivity and efficiency of catalytic reactions. nih.gov The specific stereochemistry of the oxolane ring could make it a chiral ligand, potentially useful in asymmetric catalysis.

The carbon-bromine bond also offers possibilities for involvement in catalytic cycles. It could undergo oxidative addition to a low-valent metal center, such as Palladium(0) or Nickel(0), a key step in many cross-coupling reactions (e.g., Suzuki, Stille). rsc.orgresearchgate.netnih.gov This would generate an organometallic intermediate that could then react with another component, making the compound a potential coupling partner in the synthesis of more complex molecules.

Table 2: Potential Roles in Catalytic Processes

| Catalytic Role | Functional Group Involved | Example Reaction Type |

| Base Catalyst | Tertiary Amine | Knoevenagel condensation, Baylis-Hillman reaction |

| Nucleophilic Catalyst | Tertiary Amine | Acylation reactions |

| Ligand | Tertiary Amine | Transition metal-catalyzed cross-coupling, hydrogenation |

| Coupling Partner | Carbon-Bromine Bond | Suzuki, Heck, or Stille cross-coupling reactions |

Ring Transformations and Skeletal Rearrangements of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is generally stable but can undergo transformations under specific conditions, particularly in the presence of strong acids or Lewis acids. researchgate.net For this compound, such reactions could lead to significant skeletal rearrangements.

Acid-catalyzed ring-opening is a characteristic reaction of ethers. sinica.edu.tw Treatment with a strong acid like HBr or a Lewis acid such as boron trifluoride etherate could protonate or coordinate to the ether oxygen, activating the ring towards nucleophilic attack. researchgate.net A nucleophile could then attack one of the α-carbons (C2 or C5), cleaving the ring to form a substituted, open-chain product. The regioselectivity of this attack would be influenced by steric and electronic factors.

The substituents on the ring can also direct or participate in rearrangements. For example, elimination of HBr to form an unsaturated oxolane could be followed by an acid-catalyzed rearrangement to a more stable structure. Alternatively, neighboring group participation by the amine or even the bromine could facilitate ring opening or contraction under certain conditions. The formation of highly substituted tetrahydrofurans often involves cascade or rearrangement reactions during synthesis. rsc.orgacs.org

Table 3: Potential Ring Transformation and Rearrangement Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

| Acid-Catalyzed Ring Opening | Strong Brønsted or Lewis Acids (e.g., HBr, BF₃) | Substituted open-chain bromo-amino alcohol/ether |

| Elimination-Rearrangement | Base, followed by Acid | Rearranged heterocyclic or open-chain structures |

| Neighboring Group Participation | Activating agent for Br or O | Ring-contracted or rearranged products via cyclic intermediates |

Redox Chemistry of the Compound

The redox chemistry of this compound is primarily associated with the tertiary amine and the carbon-bromine bond.

Oxidation: Tertiary amines are readily oxidized to form tertiary amine N-oxides. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide would have significantly different physical and chemical properties, including increased water solubility and different coordination abilities. The ether linkage and the alkyl bromide are generally resistant to oxidation under these mild conditions. The oxidation of similar N,N-dimethylamino functional groups is a well-known process. arabjchem.orgcdnsciencepub.com

Reduction: The carbon-bromine bond is the primary site for reduction. Catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, can achieve reductive dehalogenation, replacing the bromine atom with a hydrogen atom to yield N,N-dimethyloxolan-3-amine. wordpress.comwordpress.com This reaction is common for C(sp³)-Hal bonds, with the reactivity order being C-I > C-Br > C-Cl. wordpress.com Alternatively, radical reduction using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) can also effect the same transformation. libretexts.org The electrophilic addition of HBr to an alkene is not a redox reaction, but the free radical bromination of an alkane is considered an oxidation of the carbon. libretexts.org

Table 4: Potential Redox Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

| Oxidation | H₂O₂, m-CPBA | Tertiary Amine | This compound N-oxide |

| Reduction (Catalytic Hydrogenolysis) | H₂, Pd/C, Base | Carbon-Bromine Bond | N,N-dimethyloxolan-3-amine |

| Reduction (Radical) | Bu₃SnH, AIBN | Carbon-Bromine Bond | N,N-dimethyloxolan-3-amine |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 4-bromo-N,N-dimethyloxolan-3-amine molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra offer the initial and most fundamental data for structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, specific chemical shifts and coupling patterns are expected for the protons on the oxolane ring, the N,N-dimethyl groups, and the proton attached to the carbon bearing the amine group. The integration of the signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment. For instance, the carbon atom bonded to the bromine atom is expected to have a distinct chemical shift compared to the carbons of the oxolane ring or the dimethylamino group.

| ¹H NMR Data | ¹³C NMR Data |

| Data for specific chemical shifts (ppm), multiplicity (e.g., s, d, t, q, m), coupling constants (J in Hz), and integration for each proton signal would be presented here. | Data for the chemical shifts (ppm) of each unique carbon atom in the molecule would be listed here. |

| No specific research data found. | No specific research data found. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to map out the proton-proton spin systems within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting different fragments of the molecule, for example, by showing correlations from the N-methyl protons to the carbon atom at position 3 of the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the bromo and dimethylamino groups on the oxolane ring.

| 2D NMR Experiment | Purpose in Analyzing this compound |

| COSY | To establish H-H connectivities within the oxolane ring. |

| HSQC | To assign protons to their directly attached carbons. |

| HMBC | To confirm the overall structure by identifying long-range H-C correlations. |

| NOESY | To determine the stereochemical arrangement of the substituents on the ring. |

| No specific research data found for any of these techniques. |

Chiral NMR for Enantiomeric Excess Determination

Given the presence of stereocenters in this compound, it can exist as a mixture of enantiomers. Chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, can be employed to distinguish between the enantiomers. This technique allows for the determination of the enantiomeric excess (ee), a critical parameter for compounds intended for applications where stereochemistry is important.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| HRMS Data |

| The exact mass of the molecular ion ([M+H]⁺ or other adducts) would be reported here, along with the calculated elemental composition. |

| No specific research data found. |

Theoretical and Computational Studies on 4 Bromo N,n Dimethyloxolan 3 Amine

Electronic Structure and Molecular Geometry Calculations

The foundational understanding of a molecule's properties begins with the characterization of its electronic structure and three-dimensional shape. Computational chemistry offers powerful tools to predict these features with high accuracy, providing insights that are often difficult to obtain through experimental methods alone. For substituted tetrahydrofurans, these calculations are crucial for understanding their stability, reactivity, and interactions with other molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometries, vibrational frequencies, and various electronic properties of tetrahydrofuran (B95107) and its derivatives.

Researchers have employed DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(2d,2p)), to investigate the structural parameters of the THF ring. nih.gov These studies calculate bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For instance, DFT calculations on THF itself have shown that the molecule adopts a puckered conformation, a detail crucial for understanding the orientation of substituents. aip.org

In studies of substituted THFs, DFT is used to predict how substituents affect the ring's conformation. For example, in the case of chloromethyl tetrahydrofuran derivatives, DFT calculations have been used to fully optimize the structures in both the gas phase and in solution (chloroform and water), revealing changes in the THF ring conformation along a reaction pathway. nih.gov DFT has also been instrumental in exploring the reaction mechanisms for the synthesis of substituted tetrahydrofurans, such as in photochemical ring expansions and redox-relay Heck reactions. rsc.orgacs.org

Table 1: Representative Optimized Geometrical Parameters of Tetrahydrofuran (THF) using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,2p)) | Experimental Value |

|---|---|---|---|

| Bond Length | C-C | 1.535 Å | 1.528-1.537 Å |

| Bond Length | C-O | 1.444 Å | 1.443-1.446 Å |

| Bond Angle | C-O-C | 106.6° | - |

| Bond Angle | O-C-C | 105.5° | - |

This table presents a selection of calculated geometric parameters for the parent THF molecule, demonstrating the accuracy of DFT methods in reproducing experimental values. Data sourced from studies on THF itself.

Ab Initio Methods for Ground State Characterization

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for high-accuracy calculations without reliance on empirical parameters. These methods have been applied to study the ground states of various THF derivatives.

For example, ab initio calculations have been used to investigate the autoxidation of THF, determining the energy barrier for hydrogen abstraction. researchgate.net Such studies are fundamental to understanding the stability and degradation pathways of these compounds. In another application, the structures of THF-based crown ether derivatives and their complexes with cations (Li+, Na+, K+) were optimized using HF and MP2 methods, providing insight into their ion-selective characteristics. acs.org The calculations revealed how methyl substitutions expand the cavity size of the crown ether, influencing its ability to capture cations. acs.org High-level ab initio calculations have also been crucial in settling debates about the most stable conformation of the parent THF molecule, with some studies suggesting the C_s conformation may be more stable than the C_2 conformation. aip.org

Computational Reaction Mechanism Elucidation

Understanding how a reaction proceeds at a molecular level is key to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transient species like transition states, which are often impossible to observe experimentally.

Transition State Locating and Reaction Path Analysis

A critical aspect of mechanistic studies is the location of transition states—the highest energy point along a reaction coordinate. DFT calculations are frequently used to model the geometries and energies of these fleeting structures. For instance, in the study of the reaction between chloromethyl THF derivatives and trimethylamine, DFT was used to locate the transition states for the formation of trimethylammonium salts. nih.gov This analysis revealed how the THF ring's conformation changes as the reaction progresses. nih.gov

Similarly, in the electrophilic cyclization of vinylsilyl alcohols to form polysubstituted tetrahydrofurans, DFT calculations were performed to understand the stereoselectivity of the process. uva.es By modeling the different reaction pathways and their corresponding transition states, researchers could rationalize the observed product ratios. uva.es Reaction path analysis, often involving Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the reactants and products of a specific reaction step.

Reaction Energetics and Kinetics

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface are located, their relative energies can be used to determine the thermodynamics and kinetics of the reaction.

In a study of the reaction of substituted chloromethyl THF derivatives, B3LYP and MPW1K functionals were used to calculate the activation barriers. nih.gov The results indicated that the reaction involving a methyl chloride was the fastest, while a more complex pentofuranoside derivative reacted the slowest, both in the gas phase and in solution. nih.gov This kind of quantitative prediction is invaluable for optimizing reaction conditions. In another example, the kinetics of OH-initiated oxidation of 2-methyltetrahydrofuran (B130290) were investigated using high-level ab initio methods and RRKM-based master equation modeling to determine temperature and pressure-dependent rate coefficients. mdpi.com

Table 2: Calculated Activation Barriers for the Reaction of Chloromethyl THF Derivatives with Trimethylamine

| Reactant | Phase | Activation Barrier (B3LYP/6-31+G*) (kcal/mol) | Activation Barrier (MPW1K/6-31+G*) (kcal/mol) |

|---|---|---|---|

| Methyl Chloride | Gas | 13.9 | 20.3 |

| (S)-1,4-anhydro-5-chloro-2,3,5-trideoxypentitol | Gas | 16.5 | 23.0 |

| Methyl 5-chloro-2,3,5-trideoxy-β-D-pentofuranoside | Gas | 18.0 | 24.6 |

This table shows a comparison of calculated activation barriers for the reaction of different chloro-substituted compounds with trimethylamine, highlighting the influence of the substituent on the reaction kinetics. Data from Walczak & Nowacki (2013). nih.gov

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The molecular electrostatic potential (MESP) is a valuable property derived from computational calculations that maps the charge distribution of a molecule. nih.gov It helps to predict and understand a molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The MESP is visualized as a color-coded map projected onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For a molecule like a substituted THF, MESP analysis would highlight the negative potential around the oxygen atom of the ether linkage and any halogen atoms, identifying them as sites for hydrogen bonding or interaction with electrophiles. For the parent THF molecule, MESP analysis clearly shows the most negative potential is located around the oxygen atom, confirming its role as a Lewis base. The hydrogen atoms, particularly those on the carbon adjacent to the oxygen, would exhibit a positive potential. In a molecule like 4-bromo-N,N-dimethyloxolan-3-amine, the nitrogen of the dimethylamino group and the bromine atom would be expected to show significant negative electrostatic potential, marking them as key sites for intermolecular interactions. This detailed mapping of charge distribution is instrumental in predicting how the molecule will interact with biological targets or other reagents. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity of a molecule. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a hypothetical study on this compound, FMO analysis, likely performed using Density Functional Theory (DFT) methods, would calculate the energies of the HOMO and LUMO. nih.gov A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate greater nucleophilicity. The distribution of these orbitals across the molecule would pinpoint the likely sites of reaction. For instance, calculations on similar brominated aromatic compounds have utilized methods like DFT-B3LYP/6-311G++(d,p) to determine these properties. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Indicates electron-donating ability |

| LUMO Energy | (e.g., -1.2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (e.g., 5.3 eV) | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. sourceforge.io These predictions are typically made by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Methods such as the Gauge-Including Atomic Orbital (GIAO) method are commonly employed. Comparing predicted shifts to experimental data can confirm the proposed structure. While experimental NMR data for similar structures like 4-bromo-N,N-dimethylaniline are available, no such data exists for the target compound. chemicalbook.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared to experimental spectra to identify characteristic functional groups and confirm the molecule's structure.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Hypothetical Value |

| 1H NMR | Chemical Shift (ppm) | (e.g., δ 2.5-4.5 for oxolane ring protons) |

| 13C NMR | Chemical Shift (ppm) | (e.g., δ 60-80 for C-O and C-N carbons) |

| IR Spectroscopy | Vibrational Frequency (cm-1) | (e.g., ~1050 cm-1 for C-O stretch) |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Conformational Analysis and Dynamic Studies

The three-dimensional structure and flexibility of a molecule are crucial to its properties and function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

For this compound, a key point of interest would be the stereochemistry at carbons 3 and 4 of the oxolane ring and the orientation of the N,N-dimethylamino group. Computational methods would be used to perform a systematic search of the potential energy surface to locate all low-energy conformers. Dynamic studies, such as molecular dynamics (MD) simulations, could then be used to explore the conformational landscape over time at different temperatures, providing insight into the molecule's flexibility and the accessibility of different conformations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.netresearchgate.net These models use calculated molecular descriptors (e.g., steric, electronic, topological) to predict properties without the need for experimental measurement. researchgate.net

A QSPR study for this compound would first involve calculating a wide range of molecular descriptors. These could then be used to build a model to predict a property of interest, for example, its boiling point or solubility. Such studies are valuable in the design of new molecules with desired properties. However, without a dataset of related compounds and their measured properties, a specific QSPR model for this compound cannot be developed.

Academic and Research Applications in Chemical Science

Role as a Key Building Block in Complex Organic Synthesis

There are no specific examples in the scientific literature of 4-bromo-N,N-dimethyloxolan-3-amine being used as a key building block in the synthesis of complex organic molecules. Generally, halogenated and aminated oxolane structures are valuable intermediates in organic synthesis. The bromine atom can serve as a handle for various coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The tertiary amine can act as a directing group, a basic catalyst, or a precursor to other functional groups. However, without specific documented syntheses utilizing this compound, its precise role remains hypothetical.

Exploration in Materials Science for Advanced Functional Molecules

No published studies were found that explore the use of this compound in the development of advanced functional molecules for materials science. The incorporation of polar functional groups and a flexible, non-aromatic core could theoretically influence properties like solubility, self-assembly, or electronic characteristics in larger molecular systems. However, there is no empirical data to support any specific applications in this field.

Development as a Ligand in Organometallic Chemistry and Catalysis

The potential of this compound as a ligand in organometallic chemistry and catalysis has not been reported. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that could coordinate to a metal center, and the oxygen atom of the oxolane ring could also participate in chelation, potentially forming a bidentate ligand. The electronic and steric properties of such a ligand would be influenced by the substituents on the oxolane ring. Research on related Schiff base ligands, which also feature amine functionalities, has shown their utility in forming stable coordination complexes with various metal ions. sigmaaldrich.com However, no such studies have been conducted on this compound itself.

Applications in Analytical Chemistry Method Development

There is no information available on the application of this compound in the development of analytical chemistry methods. A related compound, 4-bromo-N,N-dimethylaniline, has been used as an internal standard in the determination of iodine in various samples. sigmaaldrich.com This suggests that halogenated amines can have utility in analytical methods, but there are no such documented uses for the specific oxolane derivative .

Contribution to Fundamental Mechanistic Studies in Organic Chemistry

No mechanistic studies in organic chemistry involving this compound have been published. The compound's structure, featuring a polar, saturated heterocyclic ring with a vicinal bromo and amino substituent, could potentially be of interest for studying reaction mechanisms, such as neighboring group participation or the stereochemical outcomes of substitution and elimination reactions. However, no such investigations have been reported.

Conclusion and Future Research Perspectives

Summary of Key Research Avenues

The primary utility of 4-bromo-N,N-dimethyloxolan-3-amine in a research context appears to be as a chemical building block. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring, is a common scaffold in molecules of biological interest. The presence of a bromine atom and a dimethylamino group at specific positions offers versatile points for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.

Key potential research avenues include:

Medicinal Chemistry: The tetrahydrofuran (B95107) ring is a core component of many biologically active compounds. The functional groups on this compound could be elaborated to create libraries of novel compounds for screening against various biological targets. The oxolane moiety can influence properties like solubility and metabolic stability, which are crucial in drug design. acs.orgacs.org

Organic Synthesis: The compound serves as an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies. The interplay between the bromo and amino functionalities on the saturated heterocyclic ring presents unique stereochemical and regiochemical questions for investigation.

Materials Science: While less explored, heterocyclic compounds can be precursors to novel materials with specific electronic or optical properties.

Identification of Remaining Challenges in Synthesis and Reactivity

The lack of extensive literature on this compound means that establishing robust and stereocontrolled synthetic routes is a primary challenge.

Synthesis:

The synthesis of polysubstituted tetrahydrofurans can be complex. nih.govorganic-chemistry.org Potential strategies for this specific molecule could involve:

Cyclization of Acyclic Precursors: This is a common method for forming tetrahydrofuran rings. organic-chemistry.org However, controlling the stereochemistry at the 3- and 4-positions would be a significant hurdle.

Functionalization of a Pre-existing Oxolane Ring: Starting from a simpler oxolane derivative, the bromine and dimethylamino groups could be introduced. This approach would require chemoselective reactions to avoid unwanted side products.

Radical Reactions: Radical cyclizations are a powerful tool for constructing five-membered rings like tetrahydrofuran. diva-portal.org

A significant challenge in any synthetic approach would be the selective formation of the desired stereoisomer, as the biological activity of such molecules is often highly dependent on their three-dimensional structure.

Reactivity:

The reactivity of this compound is governed by its functional groups:

Alkyl Bromide: The bromine atom is a good leaving group, making the 4-position susceptible to nucleophilic substitution. However, the steric hindrance from the rest of the ring and the electronic influence of the adjacent amino group could modulate this reactivity in non-trivial ways.

Tertiary Amine: The dimethylamino group is basic and can participate in acid-base chemistry. It can also direct certain reactions or be a target for quaternization.

Oxolane Ring: The ether linkage in the tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions. researchgate.net

Understanding the interplay of these functionalities and predicting reaction outcomes without experimental data remains a key challenge. For instance, intramolecular reactions between the amino group and the bromo-substituted carbon could be a competing pathway in some transformations.

Emerging Directions in Computational Chemistry Studies

In the absence of extensive experimental data, computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound. numberanalytics.comnumberanalytics.com

Key computational approaches could include:

Density Functional Theory (DFT): This method can be used to calculate the molecule's electronic structure, predict its preferred conformation, and estimate spectroscopic properties (like NMR shifts) which would be invaluable for its characterization. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the oxolane ring and how it might interact with solvent molecules or biological macromolecules.

Reaction Modeling: Computational modeling can be used to explore potential synthetic pathways and predict the activation barriers for different reactions, helping to guide experimental efforts. numberanalytics.com

In Silico Screening: The structure of this compound can be used as a starting point for virtual screening campaigns to identify potential biological targets. nih.gov

These computational studies can provide a foundational understanding of the molecule's behavior and help to prioritize experimental investigations, saving time and resources.

Potential for Broadening Academic Utility

The academic utility of this compound can be significantly broadened by positioning it as a versatile scaffold for the synthesis of diverse chemical libraries.

Fragment-Based Drug Discovery: This compound is an ideal candidate for fragment-based approaches, where small, functionalized molecules are used to probe the binding sites of proteins.

Diversity-Oriented Synthesis: By leveraging the reactivity of the bromo and amino groups, a wide array of more complex structures can be generated from this single starting material.

Probing Biological Systems: Labeled versions of this molecule (e.g., with isotopic labels) could be synthesized and used as probes to study biological processes.

The development and publication of reliable synthetic routes and a deeper characterization of its reactivity would be the most critical steps in unlocking the full academic potential of this compound. Its value lies not just in its own properties, but in the new chemical space it can open up for exploration.

Q & A

Basic: What synthetic strategies are employed for 4-bromo-N,N-dimethyloxolan-3-amine?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized oxolane (tetrahydrofuran) derivative. A common approach includes:

- Step 1: Selective bromination at the 4-position of oxolan-3-amine using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 2: Dimethylamination via nucleophilic substitution or reductive amination. For example, reacting 4-bromooxolan-3-amine with methyl iodide in the presence of a base (e.g., KCO) under anhydrous conditions .

- Optimization: Temperature control (0–25°C) and solvent choice (e.g., DMF or THF) are critical to minimize side reactions like ring-opening .

Advanced: How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

Methodological Answer:

Conflicts often arise from dynamic processes (e.g., ring puckering) or crystal packing effects. To resolve discrepancies:

- Dynamic NMR Analysis: Variable-temperature H NMR can detect conformational flexibility in solution. For instance, splitting of signals at low temperatures indicates restricted rotation .

- SHELX Refinement: Use high-resolution X-ray data (e.g., Cu-Kα radiation) and software like SHELXL to refine the crystal structure, ensuring accurate bond lengths and angles .

- Cross-Validation: Compare computational models (DFT-optimized geometries) with experimental data to identify dominant conformers .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (similar to brominated amines) .

- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts (e.g., methyl bromide) during synthesis .

- Spill Management: Neutralize spills with a 5% sodium thiosulfate solution to reduce bromine-related hazards .

Advanced: Which catalytic systems enhance cross-coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysis: Pd(PPh) or Pd(OAc) with ligands like XPhos facilitates Buchwald-Hartwig amination. For example, coupling with aryl halides at 80–110°C in toluene .

- Molybdenum Complexes: Dioxomolybdenum(VI) complexes (e.g., derived from hydrazide ligands) enable selective C–N bond formation under mild conditions (40–60°C, ethanol solvent) .

- Optimization: Screen additives like CsCO to improve yields and reduce dimerization side products .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- H/C NMR: Assign peaks using 2D techniques (HSQC, HMBC). The dimethylamino group typically shows a singlet at δ 2.2–2.5 ppm, while the brominated oxolan protons resonate at δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <5 ppm error. Fragmentation patterns help identify bromine isotopes (1:1 ratio for Br/Br) .

- X-Ray Crystallography: Resolve stereochemistry using SHELXL. Data collection at 100 K minimizes thermal motion artifacts .

Advanced: How does steric hindrance from the dimethylamino group influence reactivity?

Methodological Answer:

- Steric Effects: The N,N-dimethyl group restricts access to the amine lone pair, reducing nucleophilicity in SN2 reactions. This necessitates stronger bases (e.g., LDA) for deprotonation .

- Cross-Coupling Limitations: Bulky ligands (e.g., t-BuXPhos) are required in Pd-catalyzed reactions to prevent catalyst deactivation .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to map steric maps and predict reaction pathways. For example, calculate transition-state energies for amination vs. elimination .

Basic: How is purity assessed and optimized during synthesis?

Methodological Answer:

- Chromatography: Use flash column chromatography (silica gel, hexane/EtOAc gradient) to separate brominated byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high recovery (>80%) and purity (>99% by HPLC) .

- Melting Point Analysis: A sharp melting range (e.g., 108–112°C) indicates purity, while broad ranges suggest impurities (compare with literature) .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing decomposition during exothermic bromination .

- DoE Optimization: Use a Design of Experiments (DoE) approach to test variables (temperature, stoichiometry, catalyst loading). For example, a 3 factorial design identifies optimal Pd catalyst ratios .

- Byproduct Recycling: Convert dimeric byproducts back to monomers via reductive cleavage (e.g., Zn/HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.